Nanomolar Potency at the Human Neurokinin-1 (NK1) Receptor
N-cyclopentylquinolin-8-amine demonstrates high binding affinity for the human Tachykinin receptor 1 (NK1R), with a reported IC50 value of 11.3 nM [1]. This is a quantifiable and significant point of differentiation from the broader class of 8-aminoquinolines, which are predominantly known for their antimalarial activity rather than potent NK1R antagonism. While other high-affinity NK1R antagonists exist, this compound represents a distinct chemotype that could be valuable for exploring novel intellectual property space or overcoming limitations associated with other scaffolds.
| Evidence Dimension | Binding affinity to human NK1 receptor |
|---|---|
| Target Compound Data | IC50 = 11.3 nM |
| Comparator Or Baseline | Other 8-aminoquinolines (e.g., primaquine, tafenoquine) have primary activities against malaria parasites with IC50 values in the high nanomolar to micromolar range [2]. |
| Quantified Difference | At least 40-fold more potent against the NK1 receptor compared to the antimalarial activity of primaquine (IC50 = 1191 nM) against P. falciparum sporozoite viability [2]. |
| Conditions | In vitro radioligand displacement assay using [125I] substance P on CHO cells expressing human NK1R. |
Why This Matters
This data establishes a clear, quantifiable rationale for selecting N-cyclopentylquinolin-8-amine for NK1 receptor-focused research programs, rather than a generic 8-aminoquinoline antimalarial.
- [1] BindingDB. (n.d.). Affinity Data for N-cyclopentylquinolin-8-amine (Monomer ID 50282929). Retrieved from https://www.bindingdb.org/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=lidic50&monomerid=50282929&column=IC50&startPg=0&Increment=50&submit=Search View Source
- [2] Raphemot, R., et al. (2023). A scalable pipeline for the functional evaluation of novel antimalarial compounds. Communications Biology, 6, 229. https://doi.org/10.1038/s42003-023-04599-3 View Source
